Ethylestrenol
Overview
Description
It was first described in 1959 and introduced for medical use in 1961 . Ethylestrenol has been used for various medical purposes, including promoting weight gain, treating anemia, and managing osteoporosis . its use in humans has been discontinued in many countries due to potential side effects . It is still available for veterinary use in some regions .
Mechanism of Action
Target of Action
Ethylestrenol is an anabolic steroid with some progestational activity and little androgenic effect . It primarily targets the Androgen Receptor (AR) , which is the biological target of androgens like testosterone and dihydrotestosterone .
Mode of Action
As an agonist of the Androgen Receptor, this compound binds to this receptor, leading to a change in the receptor’s activity . This interaction results in strong anabolic effects relative to its androgenic effects . This compound also has strong progestogenic effects .
Pharmacokinetics
It is known that this compound has very low affinity for human serum sex hormone-binding globulin (shbg), less than 5% of that of testosterone and less than 1% of that of dht . This suggests that this compound may have a relatively high bioavailability due to its reduced binding to SHBG.
Result of Action
The molecular and cellular effects of this compound’s action are primarily anabolic. It promotes muscle growth and has been used in the past to promote weight gain and to treat anemia and osteoporosis . It has been discontinued for use in humans .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to ultraviolet (UV) radiation can potentially degrade steroidal estrogens like this compound . The degradation rates of steroidal estrogens are predictable from the UV intensity reaching surface waters, and the dissolved organic carbon concentrations in these surface waters
Biochemical Analysis
Biochemical Properties
Ethylestrenol plays a significant role in biochemical reactions as an agonist of the androgen receptor (AR), which is the biological target of androgens like testosterone and dihydrotestosterone (DHT) . It has strong anabolic effects relative to its androgenic effects and also exhibits strong progestogenic properties . This compound interacts with various enzymes and proteins, including the androgen receptor, to exert its effects. The nature of these interactions involves binding to the receptor, which then influences gene expression and protein synthesis .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by binding to androgen receptors, which leads to changes in cell signaling pathways, gene expression, and cellular metabolism . The compound promotes muscle growth and weight gain by enhancing protein synthesis and reducing protein breakdown . Additionally, this compound has been shown to have progestogenic effects, which can influence reproductive tissues and functions .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to norethandrolone, its active metabolite . As an agonist of the androgen receptor, this compound binds to the receptor, leading to its activation . This activation results in the modulation of gene expression, particularly genes involved in muscle growth and protein synthesis . This compound also exhibits progestogenic activity, which further influences gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can cause liver damage and other adverse effects with prolonged use . The temporal effects of this compound also depend on its dosage and the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound promotes muscle growth and weight gain without significant adverse effects . At higher doses, the compound can cause toxic effects, including liver damage and symptoms of masculinization such as acne, increased hair growth, and voice changes . These threshold effects highlight the importance of careful dosage management in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its conversion to norethandrolone . This conversion is facilitated by enzymes in the liver, where this compound undergoes metabolic transformations . The active metabolite, norethandrolone, then exerts its effects by interacting with androgen receptors and influencing metabolic processes . This compound’s metabolism also involves interactions with various cofactors and enzymes that regulate its activity and clearance from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific tissues, such as muscle and liver . The distribution of this compound is generally uneven due to differences in blood perfusion, tissue binding, and cell membrane permeability .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound primarily localizes in the cytoplasm and nucleus, where it interacts with androgen receptors to exert its effects . These interactions are crucial for the regulation of gene expression and cellular functions associated with this compound’s anabolic and progestogenic activities .
Preparation Methods
Ethylestrenol is synthesized from nandrolone, a naturally occurring anabolic steroid. The synthetic route involves the ethylation of nandrolone at the 17α position . The reaction conditions typically include the use of ethylating agents and catalysts to facilitate the addition of the ethyl group to the nandrolone molecule . Industrial production methods may involve large-scale chemical reactors and purification processes to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Ethylestrenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, modifying its properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Comparison with Similar Compounds
Ethylestrenol is similar to other anabolic steroids such as nandrolone, testosterone, and methandrostenolone . it has unique properties that distinguish it from these compounds:
Testosterone: While testosterone is a naturally occurring androgen, this compound is a synthetic compound with modified properties.
Methandrostenolone: Both this compound and methandrostenolone are anabolic steroids, but they differ in their chemical structures and specific effects on the body.
This compound’s unique combination of anabolic and progestogenic effects makes it distinct from other anabolic steroids .
Properties
IUPAC Name |
17-ethyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h6,15-18,21H,3-5,7-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXRBFRFYPMWLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC2C1(CCC3C2CCC4=CCCCC34)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859559 | |
Record name | 19-Norpregn-4-en-17-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
FREELY SOL IN ALC; SOL IN CHLOROFORM, ACETONE, METHANOL; PRACTICALLY INSOL IN WATER | |
Details | Osol, A. and J.E. Hoover, et al. (eds.). Remington's Pharmaceutical Sciences. 15th ed. Easton, Pennsylvania: Mack Publishing Co., 1975., p. 934 | |
Record name | ETHYLESTRENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3327 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Anabolic steroids reverses catabolic processes and negative nitrogen balance by promoting protein anabolism and stimulating appetite if there is concurrently a proper intake of calories and proteins. /Anabolic Steroids/ | |
Details | Thomson.Micromedex. Drug Information for the Health Care Professional. 25th ed. Volume 1. Plus Updates. Content Reviewed by the United States Pharmacopeial Convention, Inc. Greenwood Village, CO. 2005., p. 141 | |
Record name | ETHYLESTRENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3327 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals, WHITE TO CREAMY WHITE | |
CAS No. |
965-90-2 | |
Record name | ethylestrenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37726 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethylestrenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.294 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLESTRENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3327 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
76-78 °C | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677 | |
Record name | ETHYLESTRENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3327 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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